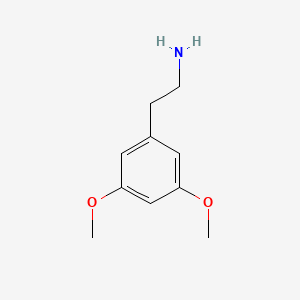

3,5-Dimethoxyphenethylamine

説明

Structure

3D Structure

特性

IUPAC Name |

2-(3,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSFEDDRTVLPHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185912 | |

| Record name | 3,5-Dimethoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3213-28-3 | |

| Record name | 3,5-Dimethoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethoxyphenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-dimethoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHOXYPHENETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WL58YTU6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,5 Dimethoxyphenethylamine and Its Derivatives

General Synthetic Routes to the 3,5-Dimethoxyphenethylamine Scaffold

The construction of the fundamental this compound structure can be achieved through several reliable synthetic pathways. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

3,5-Dimethoxyphenol (B141022) serves as a viable starting point for building the phenethylamine (B48288) skeleton. A common strategy involves the introduction of a two-carbon chain at the 4-position, which is subsequently converted to the amino group. For instance, the synthesis of allylescaline, a derivative, begins with 3,5-dimethoxyphenol, which is first functionalized before the phenethylamine moiety is constructed. ontosight.ai While direct routes from 3,5-dimethoxyphenol to the parent compound are less commonly detailed, analogous chemistry starting from isomers like 2,6-dimethoxyphenol (B48157) illustrates the principles. Such routes can involve a Mannich reaction to introduce an aminomethyl group, followed by quaternization, displacement with cyanide to form a phenylacetonitrile (B145931), and subsequent reduction to the final phenethylamine. studfile.net

Another highly effective and widely used precursor is 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). This compound allows for the construction of the ethylamine (B1201723) side chain directly. The aldehyde is typically condensed with nitromethane (B149229) to form a β-nitrostyrene intermediate. studfile.net This intermediate is then reduced to yield the desired phenethylamine.

A cornerstone of phenethylamine synthesis is the Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane, such as nitromethane. studfile.net For example, 3,5-dimethoxy-4-ethoxybenzaldehyde can be reacted with nitromethane in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) to yield 3,5-dimethoxy-4-ethoxy-β-nitrostyrene. studfile.net

The subsequent reduction of the nitro group and the alkene double bond of the β-nitrostyrene intermediate is a critical step. Lithium aluminum hydride (LAH) is a powerful reducing agent frequently used for this transformation, converting the nitrostyrene (B7858105) directly to the primary amine in a single step. studfile.netwikipedia.org

An alternative to the nitrostyrene route involves the formation and reduction of a phenylacetonitrile (a nitrile with a benzyl (B1604629) cyanide structure). This can be prepared from a corresponding benzyl halide or via intermediates derived from a phenol, as seen in the synthesis of homosyringonitrile (3,5-dimethoxy-4-hydroxyphenylacetonitrile). studfile.net The nitrile group is then reduced to the primary amine, again often using potent reducing agents like LAH.

A summary of a common synthetic pathway starting from syringaldehyde (B56468) is presented below.

| Step | Reactants | Reagents/Conditions | Product |

| Alkylation | Syringaldehyde, Ethyl Iodide | K₂CO₃, Acetone | 3,5-Dimethoxy-4-ethoxybenzaldehyde |

| Condensation | 3,5-Dimethoxy-4-ethoxybenzaldehyde, Nitromethane | Ammonium Acetate, Heat | 3,5-Dimethoxy-4-ethoxy-β-nitrostyrene |

| Reduction | 3,5-Dimethoxy-4-ethoxy-β-nitrostyrene | LiAlH₄, THF | 4-Ethoxy-3,5-dimethoxyphenethylamine (Escaline) |

This table illustrates a representative synthesis for a 4-substituted analogue, demonstrating the key condensation and reduction steps.

Synthesis of 4-Substituted this compound Analogues (Scalines)

The "scaline" family of compounds consists of analogues of this compound that bear different substituents at the 4-position of the phenyl ring. wikipedia.orgwikipedia.org These modifications are typically achieved by starting with a precursor that has a hydroxyl group at the 4-position, which can then be alkylated or otherwise modified.

The synthesis of various scalines showcases the versatility of Williamson ether synthesis. Starting with a key intermediate like 3,5-dimethoxy-4-hydroxyphenylacetonitrile (homosyringonitrile), various alkyl halides can be used to introduce different alkoxy groups at the 4-position. studfile.net For example, reacting homosyringonitrile with ethyl iodide in the presence of a base like potassium carbonate yields the 4-ethoxy derivative. studfile.net Similarly, using allyl chloride or other allylating agents would produce allylescaline. ontosight.ai Following etherification, the nitrile is reduced to the amine to complete the synthesis.

A patent described the synthesis of 4-cyclopropoxy-3,5-dimethoxyphenethylamine, highlighting the exploration of more complex ether linkages. justia.com The general strategy remains consistent: alkylation of a 4-hydroxy precursor followed by elaboration of the side chain to the ethylamine.

The 3C-scalines are amphetamine analogues, characterized by a methyl group at the alpha position of the ethylamine side chain. nih.govwikipedia.org The synthesis of these compounds follows a similar logic to the phenethylamine route but utilizes nitroethane instead of nitromethane in the Henry condensation reaction.

A representative synthesis of a 3C-scaline, such as 3C-BZ (4-benzyloxy-3,5-dimethoxyamphetamine), starts with syringaldehyde. wikipedia.org The phenolic hydroxyl group is first protected, for example, by reacting it with benzyl chloride to form 3,5-dimethoxy-4-benzyloxybenzaldehyde. This aldehyde is then condensed with nitroethane to form the corresponding 1-phenyl-2-nitropropene (B101151) derivative. The final step is the reduction of the nitropropene, typically with lithium aluminum hydride, to yield the alpha-methylated primary amine, 3C-BZ. wikipedia.org

| Precursor | Condensation Partner | Key Intermediate | Product Class |

| Substituted Benzaldehyde | Nitromethane | Substituted β-Nitrostyrene | Phenethylamines (Scalines) |

| Substituted Benzaldehyde | Nitroethane | Substituted 1-Phenyl-2-nitropropene | Amphetamines (3C-Scalines) |

This table compares the key condensation partners used to generate the phenethylamine (scaline) versus the amphetamine (3C-scaline) backbone.

Isotopic Labeling Strategies for this compound and Analogues in Research Applications

Isotopic labeling is a critical tool for quantitative analysis in forensic science and for studying the metabolic pathways of compounds. google.comnih.gov Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are incorporated into the molecular structure to create standards for mass spectrometry-based methods. nih.govresearchgate.net

For phenethylamine derivatives, labeling the aromatic ring is often preferred because fragmentation patterns in mass spectrometry can lead to the loss of side-chain labels. google.com A reported synthesis of [¹³C₆]-labelled this compound started from [¹³C₆]-phenol, which ensures the stable isotopes are incorporated into the core phenyl ring. nih.gov This approach provides a high-quality internal standard for accurate quantification in biological samples. nih.govresearchgate.net

Deuterium labeling is another common strategy. Methods have been developed for the selective H-D exchange on phenylethylamine using catalysts like palladium on carbon with aluminum and D₂O. mdpi.com Stereospecific deuterium labeling at specific positions, such as the C1 carbon of the ethylamine side chain, has been used to investigate the mechanisms of enzymatic oxidation. tandfonline.com These labeled compounds allow researchers to trace the fate of the molecule in biological systems and to understand reaction stereochemistry with high precision. mdpi.comtandfonline.com

| Isotope | Labeling Position | Starting Material Example | Application |

| ¹³C | Phenyl Ring | [¹³C₆]-Phenol | Internal standard for quantification (LC-MS, GC-MS) nih.govresearchgate.net |

| ²H (Deuterium) | Side Chain (C1) | Phenylethylamine | Mechanistic studies of enzymatic reactions tandfonline.com |

| ²H (Deuterium) | General H-D Exchange | Phenylethylamine | Metabolic pathway analysis mdpi.com |

This table summarizes various isotopic labeling strategies and their applications in the study of this compound and related compounds.

Pharmacological Investigations of 3,5 Dimethoxyphenethylamine Analogues

Monoamine Receptor Binding Profiles of 4-Alkoxy-3,5-Dimethoxyphenethylamines

The binding affinities of 4-alkoxy-3,5-dimethoxyphenethylamine analogues, often referred to as "scalines," have been systematically evaluated at several key monoamine receptors. researchgate.net These studies provide a detailed picture of how structural modifications, such as altering the length and fluorination of the 4-alkoxy group, influence receptor interaction.

Serotonergic Receptor Interactions (5-HT1A, 5-HT2A, 5-HT2C)

Analogues of 3,5-dimethoxyphenethylamine generally exhibit a notable affinity for serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2C subtypes. researchgate.net Compared to the parent compound mescaline, these analogues often show significantly higher binding affinities at these receptors. researchgate.netblossomanalysis.com

Research indicates that extending the 4-alkoxy substituent on the phenethylamine (B48288) scaffold tends to increase binding affinities at both 5-HT2A and 5-HT2C receptors. researchgate.netnih.gov For instance, fluorinated and bulky substituted phenethylamines such as TFM, MAL, and BZ have demonstrated relatively potent binding to the 5-HT2A receptor in the submicromolar range. frontiersin.org In contrast, their affinity for the 5-HT1A receptor is generally lower, with many derivatives showing a preference for 5-HT2A over 5-HT1A. frontiersin.org Some compounds, however, may be non-selective or show a slight preference for the 5-HT1A receptor. frontiersin.org

The binding affinities for scaline derivatives at human serotonergic receptors are summarized in the table below.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) |

| Mescaline | >10,000 | 12,000 | 14,000 |

| Escaline (B1605962) | 4,300 | 2,700 | 2,100 |

| Proscaline (B1283602) | 1,400 | 660 | 970 |

| Isoproscaline (B1659368) | 2,800 | 1,300 | 1,600 |

| Buscaline | 1,200 | 450 | 560 |

| Thiobuscaline | 1,100 | 360 | 480 |

| Biscaline | 4,021 wikipedia.org | >13,400 wikipedia.org | >14,590 wikipedia.org |

Data sourced from Kolaczynska et al., 2022, unless otherwise noted.

Adrenergic Receptor Interactions (α1A, α2A)

In general, the 4-alkoxy-3,5-dimethoxyphenethylamine analogues exhibit weak affinity for adrenergic receptors. researchgate.netnih.gov Most of the tested compounds did not show potent binding at either the α1A or α2A adrenergic receptors. researchgate.net For instance, biscaline did not bind to the α1A-adrenergic receptor but did show some affinity for the α2A-adrenergic receptor with a Ki value of 797 nM. wikipedia.org

Trace Amine-Associated Receptor 1 (TAAR1) Engagement

Trace Amine-Associated Receptor 1 (TAAR1) is a receptor that is activated by trace amines like β-phenylethylamine. frontiersin.orgwikipedia.org Investigations into the interaction of 4-alkoxy-3,5-dimethoxyphenethylamine analogues with TAAR1 have revealed some engagement. Several phenethylamine derivatives, including MDFM, TFM, MAL, and BZ, were found to bind to mouse TAAR1 in the micromolar range. frontiersin.org However, other derivatives did not show significant binding. frontiersin.org For example, biscaline showed affinity for the rat TAAR1 but not the mouse TAAR1, and it did not activate the human TAAR1. wikipedia.org In general, phenethylamines tend to bind more strongly to TAAR1 compared to their amphetamine counterparts. researchgate.net

Receptor Activation and Functional Efficacy Studies

Beyond determining binding affinities, it is essential to understand whether these compounds activate the receptors they bind to and the extent of that activation.

In Vitro Receptor Activation Assays (e.g., 5-HT2A, 5-HT2B)

In vitro assays are used to measure the functional efficacy of these compounds, typically by quantifying the receptor-mediated signaling response. For 4-alkoxy-3,5-dimethoxyphenethylamine analogues, studies have focused on their activation of 5-HT2A and 5-HT2B receptors.

The introduction of fluorinated 4-alkoxy substituents has been shown to generally increase the activation potency and efficacy at both 5-HT2A and 5-HT2B receptors. researchgate.netnih.govfrontiersin.org For example, fluorinated phenethylamines like MDFM, TFM, and TFE activated the 5-HT2B receptor in the submicromolar range. frontiersin.org Conversely, extending the 4-alkoxy substituent enhanced activation potency and efficacy at the 5-HT2A receptor but not necessarily at the 5-HT2B receptor. researchgate.netnih.gov It is noteworthy that while many of these compounds are agonists at the 5-HT2A receptor, some with bulky lipophilic substituents may act as antagonists. researchgate.net Biscaline, for instance, lacked activational effects at both 5-HT2A and 5-HT2B receptors at the concentrations tested. wikipedia.org

The functional efficacy of selected scaline derivatives at human 5-HT2A and 5-HT2B receptors is presented below.

| Compound | 5-HT2A (EC50, nM) | 5-HT2A Efficacy (%) | 5-HT2B (EC50, nM) | 5-HT2B Efficacy (%) |

| Mescaline | 1,900 | 100 | 1,400 | 100 |

| Escaline | 1,100 | 85 | 1,300 | 90 |

| Proscaline | 480 | 95 | 1,100 | 80 |

| Isoproscaline | 950 | 90 | 1,500 | 85 |

| Buscaline | 370 | 100 | 950 | 95 |

| Thiobuscaline | 280 | 105 | 780 | 100 |

Data sourced from Kolaczynska et al., 2022.

Agonist Activity and Intrinsic Efficacy Assessment at Target Receptors

The primary targets for this compound analogues are the serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype, which is believed to mediate the principal effects of classic psychedelics. frontiersin.orgnih.gov Investigations into the agonist activity and intrinsic efficacy of these compounds have provided valuable insights into how structural modifications influence their pharmacological actions.

A series of 4-alkoxy-3,5-dimethoxyphenethylamines (scalines) and their α-methylated counterparts (3C-scalines) have been evaluated for their ability to bind to and activate human serotonin receptors. frontiersin.orgresearchgate.net Generally, these compounds exhibit weak to moderate binding affinity for the 5-HT₂ₐ receptor. frontiersin.orgresearchgate.net For instance, scalines and 3C-scalines have been shown to bind to the 5-HT₂ₐ receptor with Kᵢ values ranging from 150 to 12,000 nM. researchgate.net

The introduction and extension of a 4-alkoxy substituent on the phenethylamine core generally leads to an increase in binding affinity at both 5-HT₂ₐ and 5-HT₂C receptors. frontiersin.orgresearchgate.net Furthermore, the addition of fluorinated 4-alkoxy substituents tends to enhance binding affinities at these receptors and increase the potency and efficacy of activation at the 5-HT₂ₐ and 5-HT₂ₑ receptors. researchgate.net

In terms of functional activity, many 4-alkoxy-substituted 2,5-dimethoxyphenethylamines act as partial agonists at the 5-HT₂ₐ receptor. frontiersin.org Their α-methylated amphetamine counterparts, however, tend to exhibit slightly higher activation efficacy, with some acting as full agonists. frontiersin.org For example, N-(2-methoxybenzyl)-4-ethoxy-3,5-dimethoxyphenethylamine (NBOMe-escaline) is a potent partial agonist at the human 5-HT₂ₐ receptor with an activational potency (Kₚ) of 7.08 nM and an intrinsic activity of 48%. wikipedia.org This compound is significantly more potent than escaline and mescaline. wikipedia.org

Interestingly, some 2,5-dimethoxy-4-substituted phenethylamines, such as 2C-B, have been shown to act as potent antagonists at the 5-HT₂ₐ receptor in certain experimental systems, while being partial agonists at the 5-HT₂C receptor. nih.govuchile.cluchile.cl This highlights the nuanced structure-activity relationships and the potential for functional selectivity among these compounds.

The following table summarizes the binding affinities (Kᵢ) and functional activities (Eₘₐₓ and EC₅₀) of selected this compound analogues at serotonin receptors.

Table 1: Agonist Activity of this compound Analogues at Serotonin Receptors

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Efficacy (Eₘₐₓ, %) | Potency (EC₅₀, nM) |

|---|---|---|---|---|

| Mescaline | 5-HT₂ₐ | 1,200 - 12,000 frontiersin.org | Partial Agonist frontiersin.org | - |

| Escaline | 5-HT₂ₐ | - | - | - |

| NBOMe-escaline | 5-HT₂ₐ | 0.537 wikipedia.org | 48 wikipedia.org | 7.08 wikipedia.org |

| 2C-O-2 | 5-HT₂ₐ | - | Partial Agonist frontiersin.org | - |

| 2C-O-3 | 5-HT₂C | 15 - 900 frontiersin.org | - | - |

| MALM | 5-HT₂ₐ | - | Full Agonist (85-101%) frontiersin.org | - |

| MMALM | 5-HT₂ₐ | - | Full Agonist (85-101%) frontiersin.org | - |

| 2C-B | 5-HT₂ₐ | - | Antagonist nih.govuchile.cluchile.cl | - |

| 2C-I | 5-HT₂ₐ | - | Partial Agonist (~15%) uchile.cl | - |

| 2C-D | 5-HT₂ₐ | - | Low/Negligible Efficacy nih.govuchile.cl | - |

Structure Activity Relationships Sar of 3,5 Dimethoxyphenethylamine Derivatives

Influence of 4-Substituent Modifications on Receptor Affinity and Potency

Modifications at the 4-position of the 3,5-dimethoxyphenethylamine scaffold significantly impact the pharmacological profile of these compounds, particularly their affinity and potency at serotonin (B10506) 5-HT₂A and 5-HT₂C receptors. nih.govresearchgate.net

Research into a series of 4-alkoxy-3,5-dimethoxyphenethylamines demonstrates a clear trend: extending the length of the 4-alkoxy chain generally enhances binding affinities at both 5-HT₂A and 5-HT₂C receptors. nih.govresearchgate.net For example, derivatives such as escaline (B1605962) (4-ethoxy), proscaline (B1283602) (4-propoxy), and isoproscaline (B1659368) (4-isopropoxy) show increased potency compared to their parent compound, mescaline (4-methoxy). nih.govfrontiersin.org This suggests that increased lipophilicity at the 4-position contributes to a more favorable interaction with the receptor binding pocket, up to a certain steric limit. nih.govfrontiersin.org This enhancement is also reflected in their functional activity, with longer alkoxy chains leading to increased activation potency and efficacy at the 5-HT₂A receptor. nih.govresearchgate.net However, this trend of enhanced potency with increased alkoxy chain length does not extend to the 5-HT₂B receptor. nih.govresearchgate.net

Table 1: Influence of 4-Alkoxy Chain Length on 5-HT₂A Receptor Affinity and Potency

| Compound | 4-Substituent | 5-HT₂A Ki (nM) | 5-HT₂A EC₅₀ (nM) |

|---|---|---|---|

| Mescaline | -OCH₃ | 5300 | >10000 |

| Escaline | -OCH₂CH₃ | 1400 | 1100 |

| Proscaline | -OCH₂CH₂CH₃ | 640 | 660 |

Data sourced from Kolaczynska et al., 2022.

The introduction of fluorinated alkoxy substituents at the 4-position generally leads to an increase in binding affinities at both 5-HT₂A and 5-HT₂C receptors. nih.govresearchgate.net Furthermore, this modification enhances the activation potency and efficacy at both 5-HT₂A and 5-HT₂B receptors. nih.govresearchgate.net For instance, trifluoromescaline (TFM), with a 4-trifluoromethoxy group, exhibits a significantly higher affinity for the 5-HT₂A receptor compared to mescaline. nih.gov

Replacing the 4-methoxy group with other lipophilic substituents also modulates activity. A notable example is the substitution with a thio (-S-) group, as seen in 4-thiomescaline (4-TM), which results in a substantial increase in human potency compared to mescaline. nih.gov Bulky and fluorinated substituents, such as in methallylescaline (B12331354) (MAL) and the benzofuran (B130515) derivative BZ, also result in potent binding to the 5-HT₂A receptor in the submicromolar range. frontiersin.org

Table 2: Effect of Fluorination and Other Lipophilic 4-Substituents on 5-HT₂A Receptor Affinity

| Compound | 4-Substituent | 5-HT₂A Ki (nM) |

|---|---|---|

| Mescaline | -OCH₃ | 5300 |

| Difluoromescaline (DFM) | -OCHF₂ | 2100 |

| Trifluoromescaline (TFM) | -OCF₃ | 550 |

| Methallylescaline (MAL) | -OCH₂C(CH₃)=CH₂ | 330 |

Data sourced from Kolaczynska et al., 2022.

Role of Alpha-Methylation in Modulating Pharmacological Activity between Phenethylamine (B48288) and Amphetamine Analogues

The addition of a methyl group at the alpha-position of the ethylamine (B1201723) side chain, converting the phenethylamine ("scaline") to an amphetamine ("3C-scaline"), has a pronounced effect on the pharmacological profile. In the 2,4,5-trisubstituted series of phenethylamines, alpha-methylation typically leads to a significant increase in potency. frontiersin.orgnih.gov However, within the 3,5-dimethoxy series, the effect of alpha-methylation is less dramatic. nih.gov

While the amphetamine analogues (3C-scalines) generally show a marginal preference for the 5-HT₂A receptor over the 5-HT₂C and 5-HT₁A receptors, this preference is not observed for the corresponding phenethylamines (scalines). nih.govresearchgate.net For many psychedelic phenethylamines, the amphetamine counterparts exhibit increased metabolic stability due to the alpha-methyl group providing protection against monoamine oxidase. frontiersin.org In the 2,4,5-substituted series, the (R)-enantiomer of the amphetamine is typically the more potent form. frontiersin.org However, for the scalines and 3C-scalines, the data comparing the phenethylamine to its alpha-methylated congener shows only a marginal increase in dose potency. nih.gov

Table 3: Comparison of 5-HT₂A Receptor Affinity between Phenethylamine (Scaline) and Amphetamine (3C-Scalline) Analogues

| Phenethylamine (Scaline) | 5-HT₂A Ki (nM) | Amphetamine (3C-Scalline) | 5-HT₂A Ki (nM) |

|---|---|---|---|

| Mescaline | 5300 | 3,4,5-Trimethoxyamphetamine (TMA) | 12000 |

| Escaline | 1400 | 3C-E | 1100 |

| Proscaline | 640 | 3C-P | 450 |

Data sourced from Kolaczynska et al., 2022.

Comparative SAR Analysis with Other Phenethylamine Substitution Patterns (e.g., 2,4,5-Trisubstituted Compounds)

Historically, research has largely focused on the 2,4,5-trisubstituted phenethylamines, such as the "2C" series and their alpha-methylated "DOx" analogues, due to their high potency. nih.govwikipedia.org These compounds generally exhibit higher affinity for 5-HT₂A/₂C receptors compared to the 3,4,5-trisubstituted derivatives like the scalines. nih.gov For instance, compounds like DOB (4-bromo-2,5-dimethoxyamphetamine) bind with very high affinity to the 5-HT₂A receptor. nih.gov

However, a direct comparison of human potencies between 2,5-dimethoxy and 3,5-dimethoxy phenethylamines with identical 4-substituents reveals a less pronounced dominance of the 2,4,5-substitution pattern than initially thought. nih.gov While the 2,4,5-substitution pattern is often considered optimal for receptor affinity and potency, the SAR trends within the 3,5-dimethoxy series show that modifications at the 4-position can also lead to highly potent compounds. nih.govwikipedia.org For example, while homologation of the 4-alkoxy group increases potency in the mescaline series, a similar modification in the 2,4,5-trisubstituted series does not consistently produce the same effect. ljmu.ac.uk This highlights that distinct structure-activity relationships govern the effects of these different classes of phenylalkylamine hallucinogens. ljmu.ac.uk

Advanced Analytical Methodologies in 3,5 Dimethoxyphenethylamine Research

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, LC-MS/MS, UHPLC)

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. In the context of 3,5-DMPEA research, both gas and liquid chromatography, especially when coupled with mass spectrometry, are indispensable tools.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like phenethylamines. For primary amines such as 3,5-DMPEA, derivatization is often employed to improve chromatographic properties and generate characteristic mass spectra. oup.com Common derivatizing agents include perfluoroacylated reagents like trifluoroacetyl (TFA), pentafluoropropionyl (PFP), and heptafluorobutyryl (HFB) anhydrides. oup.com

Research on the six regioisomers of dimethoxyphenethylamine, including 3,5-DMPEA, has shown that while their underivatized electron ionization (EI) mass spectra are very similar, derivatization can help in their differentiation. oup.com For instance, GC-MS studies of perfluoroacylated derivatives allowed the six isomers to be divided into two groups based on the mass of the base peak in their spectra. oup.com However, for unambiguous identification among isomers within the same group, GC-MS alone may not suffice, often requiring a complementary technique like infrared detection. oup.com The mass spectrum for 3,5-DMPEA is characterized by specific fragment ions that aid in its identification. nih.gov

| Technique | Sample Type | Key Findings & Parameters | Reference |

| GC-MS | Chemical Standards | Analysis of six dimethoxyphenethylamine (DMPEA) regioisomers, including 3,5-DMPEA. Perfluoroacylated derivatives divide the isomers into two groups based on the mass of the base peak. | oup.com |

| GC-MS | Chemical Standards | Structural ascertainment of synthesized phenethylamine (B48288) standards is often performed using GC-MS in conjunction with NMR. | jst.go.jpscispace.com |

| GC-MS | Biological Matrices (Serum, Urine) | A validated method using pentafluorobenzoyl chloride (PFBCl) derivatization for 22 amphetamine-derived substances showed linearity from 20–1,000 ng/mL and LODs < 2 ng/mL. | oup.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography (UHPLC)

LC-MS/MS and UHPLC have become the preferred methods for analyzing phenethylamines in complex biological and research matrices due to their superior sensitivity, selectivity, and applicability to non-volatile or thermally fragile compounds without the need for derivatization. fda.gov.twnih.gov UHPLC systems, utilizing columns with smaller particle sizes, offer faster analysis times and improved resolution compared to traditional HPLC. rsc.org

Various methods have been developed for the simultaneous screening and quantification of a wide range of phenethylamines. fda.gov.twresearchgate.net These methods typically employ reversed-phase chromatography with columns such as C18 or Phenyl-Hexyl and gradient elution with a mobile phase consisting of acidified water (often with formic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.govuniss.it This approach provides excellent separation and resolution for numerous phenethylamine analogues. nih.gov For example, a UHPLC-MS/MS method was developed for the analysis of 75 phenethylamines in hair, demonstrating the power of this technique for complex screening. researchgate.net

| Technique | Column | Mobile Phase | Key Application | Reference |

| UHPLC-MS/MS | Biphenyl column (2.6 µm, 100 Å, 100 × 3.0 mm) | A: 0.1% formic acid in water B: Acetonitrile | Targeted analysis of 75 phenethylamines in hair. | researchgate.net |

| UHPLC-MS/MS | Phenomenex Kinetex® Phenyl-Hexyl (1.7 µm) | A: 0.1% formic acid + 5 mM ammonium (B1175870) acetate (B1210297) in water B: 0.1% formic acid in methanol | Simultaneous screening of 74 phenethylamines in urine. | fda.gov.tw |

| LC-MS/MS | Kinetex C18 (2.6 µm) | A: 0.1% formic acid in water B: 0.1% formic acid in acetonitrile | Quantification of 13 illicit phenethylamines in amniotic fluid. | nih.gov |

| UHPLC-MS | Agilent Zorbax SB-Aq | Not specified | Simultaneous quantitation of seven phenethylamine-type drugs in blood and urine. | nih.gov |

Spectroscopic Techniques for Structural Elucidation (e.g., NMR Spectroscopy, High-Resolution Mass Spectrometry)

While chromatographic techniques separate components of a mixture, spectroscopic methods provide detailed structural information, which is essential for the unambiguous identification of a compound like 3,5-Dimethoxyphenethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It is considered a primary method for the structural confirmation of newly synthesized chemical standards, including phenethylamines. jst.go.jpscispace.com Both ¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and signal integrations in an NMR spectrum allow for the complete structural assignment of 3,5-DMPEA, distinguishing it from its isomers. Spectral databases contain reference spectra for 3,5-DMPEA, which can be used for comparison. nih.govkingdraw.com

High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of a compound's elemental formula, a critical piece of information for structural elucidation. For this compound (C₁₀H₁₅NO₂), the calculated monoisotopic mass is 181.11028 Da. nih.gov An experimental HRMS measurement confirming this exact mass provides strong evidence for the presence of the compound. LC-MS² data from an Orbitrap instrument shows a precursor ion [M+H]⁺ at m/z 182.117 and a top fragment ion at m/z 165.091446. nih.gov

Quantitative Analysis in Biological and Research Matrices

The ability to accurately quantify 3,5-DMPEA in biological samples such as blood, urine, and hair is vital for forensic toxicology and clinical research. nih.gov Validated quantitative methods, predominantly based on LC-MS/MS, are essential for obtaining reliable and defensible results.

Method validation involves assessing several key parameters to ensure the method is fit for its intended purpose. These parameters include selectivity, linearity, limit of detection (LOD), lower limit of quantification (LLOQ), accuracy, precision, and matrix effects. uniss.itnih.govresearchgate.net For instance, a validated UHPLC-MS/MS method for analyzing 75 phenethylamines in hair reported LODs of 0.5-10 pg/mg and LOQs of 1-20 pg/mg, with excellent linearity (R² > 0.997) and precision (< 20%). researchgate.net Another method for analyzing phenethylamines in urine reported LOD and LLOQ values of 0.5 ng/mL and 1.0 ng/mL, respectively. fda.gov.tw

For accurate quantification, especially in complex biological matrices, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A study detailed the synthesis of [¹³C₆]-labelled this compound specifically for use as an internal standard in quantitative analyses by GC-MS and LC-MS/MS. researchgate.net The SIL-IS mimics the chemical and physical properties of the analyte, correcting for variations in sample preparation, extraction recovery, and instrument response, thereby improving the accuracy and precision of the measurement. researchgate.net

| Matrix | Technique | Validation Parameters | Reference |

| Hair | UHPLC-MS/MS | LOD: 0.5-10 pg/mg; LOQ: 1-20 pg/mg; Linearity (R²): > 0.997; Precision: < 20% | researchgate.net |

| Urine | UHPLC-MS/MS | LOD: 0.5 ng/mL; LOQ: 1.0 ng/mL; Linearity Range: 1.0–50.0 ng/mL | fda.gov.tw |

| Blood & Urine | UHPLC-MS/MS | LOD/LOQ: 0.5-5 ng/mL; Accuracy: 85-110%; Precision (CV): 0.52-12.3% | nih.gov |

| Amniotic Fluid | LC-MS/MS | LOD: >3 S/N; LOQ: >10 S/N; Linearity (r): >0.990 | nih.gov |

Therapeutic and Research Applications of 3,5 Dimethoxyphenethylamine Analogues

Analogues of 3,5-Dimethoxyphenethylamine, the parent compound for a class of substances often referred to as "scalines" (4-substituted 3,5-dimethoxyphenethylamines), represent a significant area of interest in neuropharmacology and medicinal chemistry. wikipedia.org These compounds, which are structurally related to the classic psychedelic mescaline (3,4,5-trimethoxyphenethylamine), serve as valuable molecular tools for research and hold potential for therapeutic development. wikipedia.org Their systematic study allows for a detailed exploration of structure-activity relationships (SAR) at key neuroreceptors, contributing to a deeper understanding of brain function and the mechanisms of psychedelic action.

Q & A

Q. What are the standard synthetic routes for 3,5-dimethoxyphenethylamine, and how are intermediates monitored for purity?

The synthesis typically involves alkylation or amination of substituted benzene derivatives. For example, a Friedel-Crafts alkylation may introduce the ethanamine side chain to a 3,5-dimethoxybenzene precursor. Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediates . Final product purity is confirmed using spectroscopic methods:

Q. What safety protocols are critical when handling this compound in the lab?

Key safety measures include:

- Ventilation : Use local exhaust systems to avoid inhalation of vapors/dust .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1B/1) .

- Storage : In airtight containers, away from heat, sparks, and strong oxidizers (e.g., HNO₃) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Q. Which analytical methods are most effective for quantifying this compound in complex mixtures?

- HPLC with UV detection : Optimal for separating positional isomers (e.g., differentiating 2,5- vs. 3,5-dimethoxy derivatives) using C18 columns and methanol/water mobile phases .

- GC-MS : Useful for volatile derivatives (e.g., trifluoroacetylated compounds) with detection limits <1 ppm .

- Titrimetry : Non-aqueous titration with perchloric acid for bulk purity assessment .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. Strategies include:

Q. What experimental design considerations are needed to study the ecological impact of this compound?

Limited ecotoxicological data (e.g., logPow = not reported) necessitate:

- OECD 301 biodegradation tests : Assess microbial breakdown in aqueous systems .

- Algal toxicity assays : Measure growth inhibition in Chlorella vulgaris under controlled light/temperature .

- Soil adsorption studies : Use batch equilibration methods to determine Koc values .

Q. How do reaction conditions influence the regioselectivity of this compound derivatives?

Substituent positioning (e.g., ethoxy vs. methoxy groups) is controlled by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。